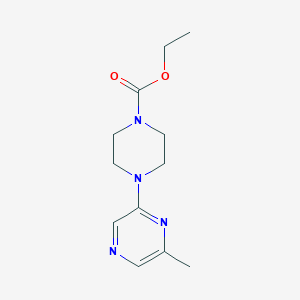![molecular formula C20H23N5 B12244592 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12244592.png)
2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzyl group with a pyrrolo[3,2-d]pyrimidine core, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their kinase inhibitory properties.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their multi-targeted kinase inhibition and apoptosis induction.
Uniqueness
2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzyl group with a pyrrolo[3,2-d]pyrimidine core sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H23N5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C20H23N5/c1-14-7-18-19(23-14)20(22-13-21-18)25-11-16-9-24(10-17(16)12-25)8-15-5-3-2-4-6-15/h2-7,13,16-17,23H,8-12H2,1H3 |
InChI Key |
DICXMYQJKKVYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244516.png)
![3-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]pyridine](/img/structure/B12244524.png)
![6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B12244530.png)
![4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12244537.png)
![2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B12244547.png)
![4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12244552.png)
![4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12244553.png)
![6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244560.png)
![5-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12244566.png)
![1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B12244579.png)
![5-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12244599.png)
![N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12244606.png)
![1-methyl-2-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B12244612.png)
